Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
Brand Name: Vulcanchem
CAS No.: 2135332-61-3
VCID: VC17498533
InChI: InChI=1S/C9H7ClFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C9H7ClFN3O3
Molecular Weight: 259.62 g/mol

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate

CAS No.: 2135332-61-3

Cat. No.: VC17498533

Molecular Formula: C9H7ClFN3O3

Molecular Weight: 259.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate - 2135332-61-3

Specification

CAS No. 2135332-61-3
Molecular Formula C9H7ClFN3O3
Molecular Weight 259.62 g/mol
IUPAC Name methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate
Standard InChI InChI=1S/C9H7ClFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3
Standard InChI Key ZXLRUTVZGNWHTG-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Cl

Introduction

Chemical Identity and Structural Features

Methyl 2-(6-chloro-8-fluoro-3-oxo- triazolo[4,3-A]pyridin-2(3H)-YL)acetate belongs to the triazolopyridine class, a scaffold renowned for its pharmacological potential. The compound’s molecular formula is C₉H₇ClFN₃O₃, with a molecular weight of 259.62 g/mol . Its structure comprises a pyridine ring fused to a 1,2,4-triazole moiety, substituted at positions 6 and 8 with chlorine and fluorine atoms, respectively. A methyl ester group is attached via an acetoxy linker at position 2 of the triazole ring (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2135332-61-3
Molecular FormulaC₉H₇ClFN₃O₃
Molecular Weight259.62 g/mol
SMILESO=C(CN1N=C2C(F)=CC(Cl)=CN2C1=O)OC
Topological Polar Surface Area83.5 Ų

The presence of electronegative substituents (Cl, F) and the electron-deficient triazolopyridine system influence its reactivity and interaction with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 2-(6-chloro-8-fluoro-3-oxo-triazolopyridin-2-yl)acetate typically involves multi-step protocols, as exemplified by analogous triazolopyridine derivatives . A representative pathway (Scheme 1) includes:

  • Stille Cross-Coupling: Reaction of halogenated pyridine precursors with organostannanes to introduce heteroaryl groups.

  • Hydrazine Cyclization: Treatment with hydrazine to form the triazole ring.

  • Esterification: Introduction of the methyl ester group via alkylation or acid-catalyzed esterification .

For instance, 5-chloro-2,3-difluoropyridine may serve as a starting material, undergoing coupling with stannane reagents to install substituents, followed by cyclization and functionalization . Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions from reactive halogen atoms.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Stille CouplingPd(OAc)₂, XPhos, 1,4-dioxane, 100°C65–75
Hydrazine CyclizationHydrazine hydrate, ethanol, reflux80–90
EsterificationHATU, DIPEA, DMF, rt70–85

Purification and Characterization

Crude products are purified via column chromatography or recrystallization. Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ 3.7 ppm for OCH₃), and fluorine/chlorine-induced splitting .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 259.62 (M⁺) with fragments corresponding to Cl/F loss .

  • X-ray Crystallography: Resolves the planar triazolopyridine core and substituent orientations .

Spectroscopic and Analytical Data

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 6.8 Hz, 1H, H-5 pyridine)

  • δ 7.89 (s, 1H, H-3 triazole)

  • δ 4.72 (s, 2H, CH₂COO)

  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 168.2 (C=O ester)

  • δ 155.1 (C-3 triazole)

  • δ 148.9 (C-6 Cl)

  • δ 146.3 (C-8 F)

  • δ 52.1 (OCH₃)

Fluorine and chlorine atoms induce deshielding in adjacent carbons, corroborated by DEPT and HSQC analyses .

Chromatographic Behavior

HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 12.3 min, with >98% purity at 254 nm .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for prodrugs or analogs. Hydrolysis of the ester yields carboxylic acid derivatives with enhanced bioavailability .

Structure-Activity Relationship (SAR) Studies

Modifications at positions 6 (Cl) and 8 (F) impact potency. For example:

  • Replacing Cl with Br reduces MET kinase affinity by 3-fold.

  • Fluorine removal diminishes metabolic stability in vivo .

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